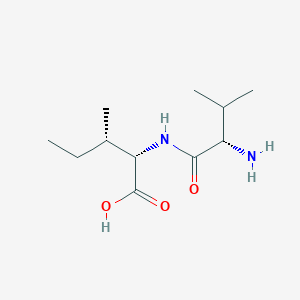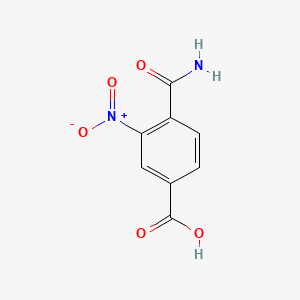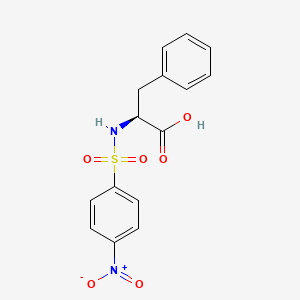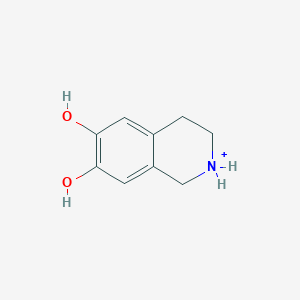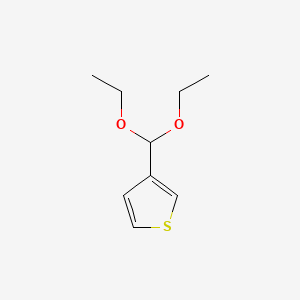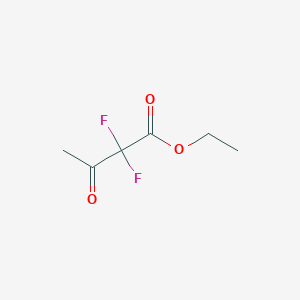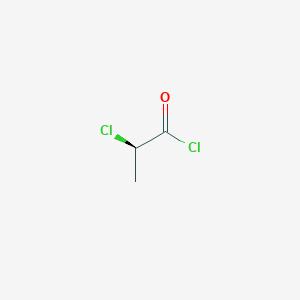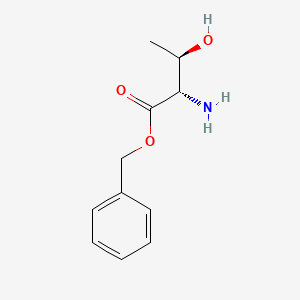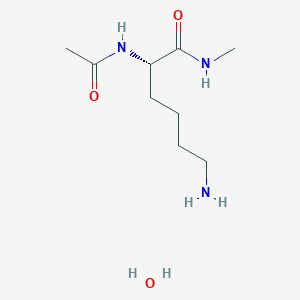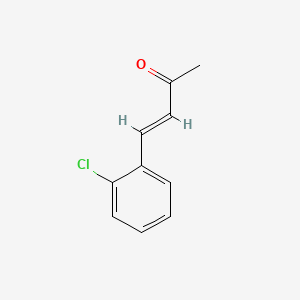
4-(2-氯苯基)丁-3-烯-2-酮
描述
“4-(2-Chlorophenyl)but-3-en-2-one” is a chemical compound with the molecular formula C10H9ClO . It has a molecular weight of 180.63 .
Molecular Structure Analysis
The molecular structure of “4-(2-Chlorophenyl)but-3-en-2-one” consists of a benzene ring fused to a three-carbon chain with a ketone functional group . The benzene ring is substituted at the 2-position with a chlorine atom .
科学研究应用
Organic Synthesis: Claisen-Schmidt Reaction
4-(2-Chlorophenyl)but-3-en-2-one: is utilized in the Claisen-Schmidt reaction to synthesize functionalized α,β-unsaturated ketones . This reaction is pivotal for creating compounds with anti-inflammatory properties and is used in the synthesis of benzalacetones, which are known for their potential antioxidant properties .
Material Science: Optical Property Modification
In material science, this compound is explored for its ability to modify and enhance linear and nonlinear optical properties. These properties are crucial for applications such as optical switching, optical logic, memory devices, and signal processing .
Medicinal Chemistry: Chemotherapeutic Agents
The structure of 4-(2-Chlorophenyl)but-3-en-2-one is similar to that of chalcones, which are natural products showing promise as chemotherapeutic agents. Research is being conducted to synthesize new derivatives that could lead to better treatments for diseases like leishmaniasis .
属性
IUPAC Name |
(E)-4-(2-chlorophenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDSETHROOWFCQ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876245 | |
| Record name | 3-Buten-2-one,4-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)but-3-en-2-one | |
CAS RN |
20766-37-4 | |
| Record name | 3-Buten-2-one, 4-(2-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020766374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-one,4-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-4-(2-Chloro-phenyl)-but-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-(2-Chlorophenyl)but-3-en-2-one in the study of fungicidal agents?
A: The research paper uses 4-(2-Chlorophenyl)but-3-en-2-one as a starting material to synthesize a series of novel 5-arylpyrazole derivatives []. These derivatives were then investigated for their fungicidal activity against several plant pathogenic fungi. The compound itself is not the focus of the study as a fungicidal agent, but rather a building block for creating new potentially more effective ones.
Q2: What are the key structural features of the synthesized compounds that contribute to their fungicidal activity?
A: The synthesized compounds are 5-(2-hydroxyphenyl)-3-methyl (or ethyl)-4,5-dihydro-N-acylpyrazole derivatives []. While the exact mechanism of action is not discussed in this paper, the presence of the arylpyrazole moiety and the variations in the acyl group substitutions are likely crucial for their fungicidal activity. Further research would be needed to elucidate the structure-activity relationships and pinpoint the specific structural features responsible for inhibiting fungal growth.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R)-1-Phenylethyl]-prop-2-enylazanium](/img/structure/B1588650.png)
